4-[4-(Cyclopentylamino)-2-methylpyrimidin-5-yl]benzoic acid
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Overview
Description
4-[4-(Cyclopentylamino)-2-methylpyrimidin-5-yl]benzoic acid is a chemical compound with the molecular formula C17H19N3O2. It is a derivative of benzoic acid, featuring a pyrimidine ring substituted with a cyclopentylamino group and a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Cyclopentylamino)-2-methylpyrimidin-5-yl]benzoic acid typically involves multi-step organic reactionsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
4-[4-(Cyclopentylamino)-2-methylpyrimidin-5-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon for hydrogenation reactions). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
4-[4-(Cyclopentylamino)-2-methylpyrimidin-5-yl]benzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including inflammatory and neurological disorders.
Mechanism of Action
The mechanism of action of 4-[4-(Cyclopentylamino)-2-methylpyrimidin-5-yl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives and benzoic acid derivatives, such as:
- 4-(Dimethylamino)benzoic acid
- 4-(Cyclopentylamino)thieno[3,2-d]pyrimidin-4(3H)-one
Uniqueness
What sets 4-[4-(Cyclopentylamino)-2-methylpyrimidin-5-yl]benzoic acid apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
917895-92-2 |
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Molecular Formula |
C17H19N3O2 |
Molecular Weight |
297.35 g/mol |
IUPAC Name |
4-[4-(cyclopentylamino)-2-methylpyrimidin-5-yl]benzoic acid |
InChI |
InChI=1S/C17H19N3O2/c1-11-18-10-15(12-6-8-13(9-7-12)17(21)22)16(19-11)20-14-4-2-3-5-14/h6-10,14H,2-5H2,1H3,(H,21,22)(H,18,19,20) |
InChI Key |
UULCKDAISGHWBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C(=N1)NC2CCCC2)C3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
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